molecular formula C8H6ClNO5 B2786308 2-Chloro-4-methoxy-5-nitro-benzoic acid CAS No. 33458-99-0

2-Chloro-4-methoxy-5-nitro-benzoic acid

Cat. No.: B2786308
CAS No.: 33458-99-0
M. Wt: 231.59
InChI Key: WDHCRWZNSBIWKL-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-5-nitro-benzoic acid is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid, characterized by the presence of chloro, methoxy, and nitro substituents on the benzene ring

Properties

IUPAC Name

2-chloro-4-methoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c1-15-7-3-5(9)4(8(11)12)2-6(7)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHCRWZNSBIWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-5-nitro-benzoic acid typically involves the nitration of 2-Chloro-4-methoxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-5-nitro-benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid are used.

Major Products Formed

    Reduction: 2-Chloro-4-methoxy-5-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has indicated that 2-chloro-4-methoxy-5-nitro-benzoic acid exhibits promising anticancer properties. In vitro studies have shown that it can induce cell cycle arrest in various cancer cell lines, particularly affecting the G2/M phase by regulating cyclin B1 expression. This suggests potential for development as a therapeutic agent against cancers such as colorectal cancer.

Mechanism of Action
The compound's mechanism involves cytotoxicity assessment, where it demonstrated significant effects against human cancer cell lines using assays like sulforhodamine B (SRB). Notably, it showed enhanced potency compared to standard chemotherapeutics, indicating its potential as a lead compound for drug development.

Agrochemical Applications

Herbicide Development
The compound is also explored for its role in herbicide formulations. Its structural properties allow for modifications that can enhance herbicidal activity against specific weed species. Research has focused on optimizing the nitro and methoxy substituents to improve efficacy and reduce environmental impact .

Material Science

Synthesis of Functional Materials
this compound serves as a precursor in synthesizing various functional materials, including polymers and coatings. The compound's reactivity allows it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces G2/M phase arrest; regulates cyclin B1
CytotoxicitySignificant effects on HCT-116 cells
Herbicidal EfficacyModifications enhance activity against weeds

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-5-nitro-benzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s reactivity and interactions with other molecules. The carboxylic acid group allows for further functionalization and derivatization.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxy-4-nitrobenzoic acid: Similar structure but different positioning of substituents.

    2-Chloro-5-nitrobenzoic acid: Lacks the methoxy group.

    4-Chloro-3-nitrobenzoic acid: Different positioning of chloro and nitro groups.

Uniqueness

2-Chloro-4-methoxy-5-nitro-benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the benzene ring makes it a versatile compound for various chemical transformations and applications.

Biological Activity

2-Chloro-4-methoxy-5-nitro-benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzoic acid structure with three functional groups: a chloro group at the 2-position, a methoxy group at the 4-position, and a nitro group at the 5-position. This unique arrangement contributes to its chemical reactivity and biological activity.

Target of Action

Research indicates that similar compounds can inhibit specific enzymes, such as protein tyrosine phosphatases. For instance, 2-hydroxy-5-nitrobenzoic acid has been shown to inhibit bovine low molecular weight protein tyrosine phosphatase. The presence of the chloro and nitro groups in this compound likely enhances its inhibitory potential.

Biochemical Pathways

Nitro compounds like this one are known to engage in various biochemical pathways, including redox reactions. They can undergo transformations that affect cellular signaling and metabolic processes, potentially leading to altered cell proliferation or apoptosis .

Antimicrobial Properties

Studies have demonstrated that benzoic acid derivatives exhibit antibacterial, antifungal, and antiviral activities. The presence of the nitro group is often associated with enhanced antimicrobial efficacy. For example, compounds structurally related to this compound have shown promising results against various pathogens .

Anti-tumor Activity

Recent investigations into benzoic acid derivatives have highlighted their potential as anti-cancer agents. In vitro studies using cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) demonstrated that certain metal complexes derived from 2-chloro-5-nitrobenzoic acid exhibited significant growth suppression, with IC50 values indicating effective cytotoxicity .

CompoundCell LineIC50 (µM)% Inhibition at 60 µM
Metal Complex 1A5498.8275.70
Metal Complex 2Caco-2Not specified72.70

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good solubility in various solvents, including water and alcohol. This solubility profile is crucial for its bioavailability and therapeutic application.

Case Studies

  • Ecotoxicity Assessments : A study on related nitrobenzoic acids demonstrated acute toxicity against Tetrahymena pyriformis, revealing a strong correlation between compound concentration and organism mortality. The median effective concentration (EC50) was determined to be approximately 104.7 µM, indicating significant ecological impacts at relatively low concentrations .
  • Photolysis Products : Research on photolysis products of similar compounds showed increased toxicity over time when exposed to UV light, suggesting that environmental factors can influence the biological activity of these compounds .

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